molecular formula C9H10FNO2 B15246552 4-(1-Aminoethyl)-2-fluorobenzoicacid

4-(1-Aminoethyl)-2-fluorobenzoicacid

Cat. No.: B15246552
M. Wt: 183.18 g/mol
InChI Key: YGJRIDMDDKKESX-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-fluorobenzoic acid is an organic compound that features a benzene ring substituted with a fluorine atom and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the amination of a fluorinated benzene derivative. For instance, the compound can be synthesized by reacting 2-fluorobenzoic acid with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol.

Industrial Production Methods

Industrial production of 4-(1-Aminoethyl)-2-fluorobenzoic acid often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(1-Aminoethyl)-2-fluorobenzoic acid has a wide range of applications in

Properties

IUPAC Name

4-(1-aminoethyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJRIDMDDKKESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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